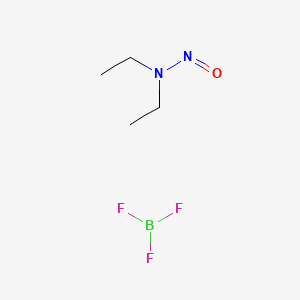
N,N-diethylnitrous amide;trifluoroborane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethylnitrous amide;trifluoroborane is a compound that combines the properties of N,N-diethylnitrous amide and trifluoroborane. Trifluoroborane, on the other hand, is a boron compound with three fluorine atoms attached to the boron atom, known for its use in various chemical reactions .
准备方法
The synthesis of N,N-diethylnitrous amide;trifluoroborane involves the reaction of N,N-diethylnitrous amide with trifluoroborane. The reaction typically takes place under controlled conditions to ensure the stability of the product. Industrial production methods may involve the use of specialized equipment to handle the volatile and potentially hazardous nature of the reactants.
化学反应分析
N,N-diethylnitrous amide;trifluoroborane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N,N-diethylnitrous amide;trifluoroborane has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a stabilizer for various industrial materials. In biology and medicine, it is used in experimental research to study its effects on DNA integrity and its potential role in inducing liver tumorigenesis . In industry, it is used as a gasoline and lubricant additive, as well as an antioxidant and stabilizer for plastics .
作用机制
The mechanism of action of N,N-diethylnitrous amide;trifluoroborane involves its interaction with DNA, leading to alkylation and potential DNA damage. This interaction can result in mutagenic and carcinogenic effects. The molecular targets and pathways involved include DNA repair mechanisms and mitochondrial genome maintenance .
相似化合物的比较
N,N-diethylnitrous amide;trifluoroborane can be compared with other nitrosamines, such as N-nitrosodimethylamine and N-nitrosodiethylamine. While all these compounds share similar carcinogenic properties, this compound is unique due to the presence of the trifluoroborane moiety, which imparts additional chemical reactivity and stability .
Similar compounds include:
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomethylamine
These compounds are also known for their carcinogenic properties and are used in various industrial and research applications .
生物活性
N,N-Diethylnitrous amide; trifluoroborane is a compound that has garnered attention in the fields of biochemistry and toxicology due to its potential biological activities. This compound, related to nitrosamines, particularly N-nitrosodiethylamine (NDEA), has implications for health due to its carcinogenic and mutagenic properties.
Chemical Structure and Properties
- Chemical Formula : C4H10N2O
- Molecular Weight : 102.14 g/mol
- Appearance : Clear, slightly yellow liquid
- Boiling Point : 175-177 °C
Carcinogenicity and Mutagenicity
N,N-Diethylnitrous amide is classified as a probable human carcinogen (Group 2A) by the World Health Organization. Research indicates that exposure to this compound can lead to significant DNA damage and alterations in cellular processes:
- DNA Damage : NDEA has been shown to affect DNA integrity through alkylation processes, leading to mutations that can initiate tumorigenesis .
- Amino Acid Biosynthesis : The compound disrupts amino acid biosynthesis, particularly affecting arginine metabolism, which is crucial for various cellular functions including protein synthesis and cell signaling .
- Experimental Induction of Tumors : In laboratory settings, NDEA is often used to induce liver tumors in animal models, providing a basis for understanding its carcinogenic mechanisms .
Case Study 1: Liver Tumor Induction
In a notable study, researchers administered NDEA to rats to observe the compound's effects on liver tissue. The results indicated a significant increase in tumor formation compared to control groups, reinforcing the compound's role as a potent carcinogen. Histopathological examinations revealed extensive cellular changes consistent with malignancy.
Case Study 2: Impact on DNA Repair Mechanisms
Another study focused on the effects of NDEA on yeast cells, demonstrating that exposure led to impaired DNA repair mechanisms. This impairment was linked to mutations in genes responsible for maintaining genomic stability, further supporting the notion that NDEA compromises cellular integrity and promotes oncogenesis .
Comparative Analysis with Similar Compounds
| Compound Name | Carcinogenicity | Biological Effects |
|---|---|---|
| N,N-Diethylnitrous Amide | Yes | DNA damage, liver tumor induction |
| N-Nitrosodiethylamine (NDEA) | Yes | Mutagenic effects, amino acid biosynthesis disruption |
| Diethylnitrosamine | Yes | Similar carcinogenic effects as NDEA |
The biological activity of N,N-diethylnitrous amide is primarily attributed to its ability to form reactive nitrogen species that interact with cellular macromolecules:
- Alkylation of DNA : The compound can alkylate DNA bases, causing mispairing during replication and leading to mutations.
- Disruption of Cellular Signaling : By affecting amino acid biosynthesis pathways, it alters signaling cascades essential for cell growth and differentiation.
属性
IUPAC Name |
N,N-diethylnitrous amide;trifluoroborane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.BF3/c1-3-6(4-2)5-7;2-1(3)4/h3-4H2,1-2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMWRXOYUYWXLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CCN(CC)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













